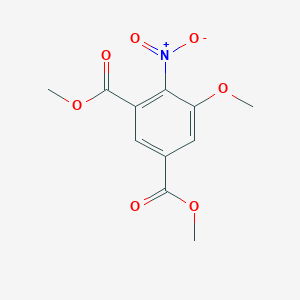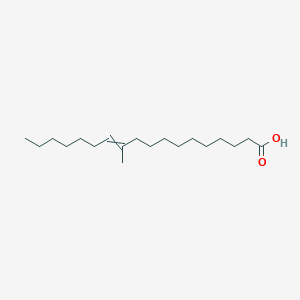
11-Methyloctadec-11-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyloctadec-11-enoic acid is a unique fatty acid characterized by its structure, which includes a methyl group at the 11th carbon and a double bond between the 11th and 12th carbons. This compound is found in the polar lipids of certain bacterial species, such as Pseudomonas vesicularis . Its presence distinguishes the lipids of Pseudomonas vesicularis from those of other species like Pseudomonas diminuta, linking it with the lipids of Rhizobium and Caulobacter species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyloctadec-11-enoic acid can be achieved through various organic synthesis techniques. One common method involves the use of Grignard reagents to introduce the methyl group at the desired position. The reaction typically involves the following steps:
Formation of the Grignard reagent: Reacting an alkyl halide with magnesium in anhydrous ether.
Addition to an aldehyde or ketone: The Grignard reagent is then added to an aldehyde or ketone to form the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form the double bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the fermentation of specific bacterial strains known to produce this compound. For instance, Pseudomonas vesicularis can be cultured under controlled conditions to extract the desired fatty acid .
Análisis De Reacciones Químicas
Types of Reactions
11-Methyloctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Halogenation reagents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
11-Methyloctadec-11-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of unsaturated fatty acids in various chemical reactions.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 11-Methyloctadec-11-enoic acid involves its incorporation into the lipid bilayers of bacterial membranes. The presence of the methyl group and the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes . The compound may also interact with specific enzymes involved in lipid metabolism, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
11-Octadecenoic acid: Similar structure but lacks the methyl group at the 11th carbon.
12-Methyloctadec-12-enoic acid: Similar structure but the methyl group and double bond are at different positions.
Uniqueness
11-Methyloctadec-11-enoic acid is unique due to the specific positioning of the methyl group and the double bond, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
103233-10-9 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
11-methyloctadec-11-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h15H,3-14,16-17H2,1-2H3,(H,20,21) |
Clave InChI |
LVPHZKGPINRORE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C(C)CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


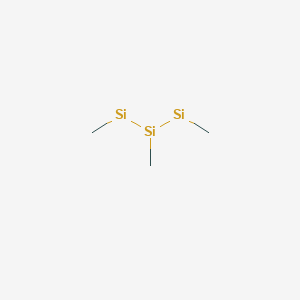

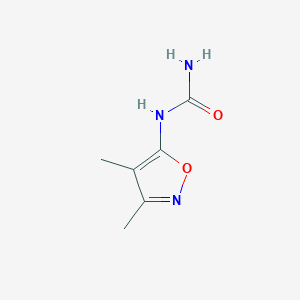
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)



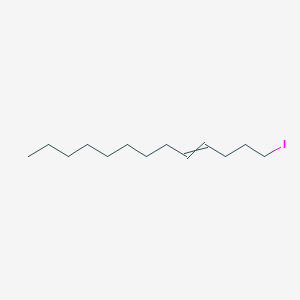
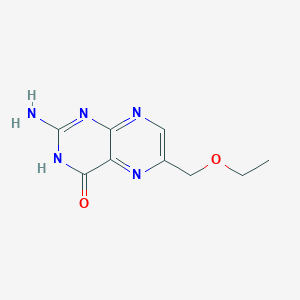

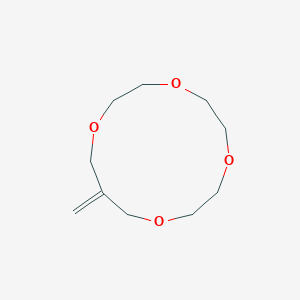
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
